3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that contains both an oxazole ring and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluorobenzoyl chloride with hydroxylamine hydrochloride can yield the intermediate 4-fluorobenzohydroxamic acid, which can then undergo cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group, leading to different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide
- 3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide
- 3-(4-Methylphenyl)-1,2-oxazole-5-carboxamide
Uniqueness
3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(12)14)15-13-8/h1-5H,(H2,12,14) |
InChI Key |
CYIMORBIMRCBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)N)F |
Origin of Product |
United States |
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